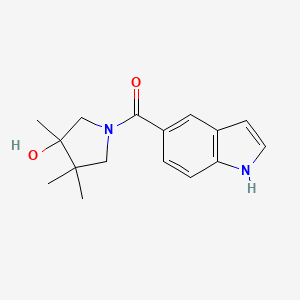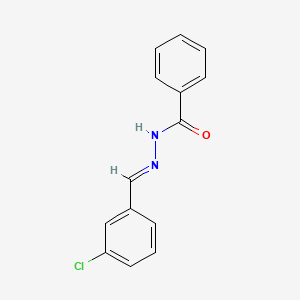![molecular formula C19H29N3O3 B5565370 4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5565370.png)
4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is part of a broader class of chemicals that have been synthesized and studied for their various biological activities. While direct studies on this exact compound are scarce, insights can be drawn from research on closely related piperazine derivatives and benzoyl compounds.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step chemical reactions starting from basic piperazine or its substituted forms. For example, Sugimoto et al. (1990) synthesized a series of piperidine derivatives by introducing bulky moieties at the para position of the benzamide, significantly enhancing their biological activity (Sugimoto et al., 1990). This process indicates that modifications at specific positions can dramatically influence the compound's activity.
Molecular Structure Analysis
Studies on the molecular structure of similar compounds reveal the importance of specific substituents and structural motifs. For instance, the molecular docking studies of Hussain et al. (2016) on a series of benzamides showed that specific groups' presence could enhance the molecule's binding affinity and thus its potential therapeutic effects (Hussain et al., 2016).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, offering insights into their reactivity and potential chemical transformations. The Bischler-Napieralski reaction, for example, has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into pyrroles, showcasing the versatility of these compounds in synthetic chemistry (Browne et al., 1981).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting points, and crystalline forms, are crucial for understanding their behavior in different environments. While specific data on the compound might not be available, related research indicates that variations in substituents can significantly impact these properties, affecting their application potential.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are determined by the molecular structure and substituents of the piperazine derivatives. Studies like those by Malinka et al. (2004) on reactions of pyrido[3,2-e]-1,2-thiazines with primary amines highlight the reactivity patterns and potential for further modifications of similar compounds (Malinka et al., 2004).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound and its derivatives have been a focal point in the synthesis of novel heterocyclic compounds, demonstrating significant anti-inflammatory and analgesic activities. These activities are primarily attributed to their ability to act as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some derivatives showing high selectivity for COX-2 inhibition (Abu‐Hashem et al., 2020).
Pharmacological Applications
- Piperazine derivatives have been studied for their role in oxidative metabolism, with specific enzymes involved in the metabolic process being identified. This has implications for the development of novel antidepressants and the understanding of drug metabolism in liver microsomes (Hvenegaard et al., 2012).
Antiviral and Antimicrobial Activities
- Novel urea and thiourea derivatives of piperazine, doped with Febuxostat, have shown promising antiviral and antimicrobial activities. These compounds have potential applications in the treatment of diseases caused by Tobacco mosaic virus (TMV) and various microbial pathogens (Reddy et al., 2013).
Antibacterial Activities
- 1,4-Disubstituted piperazines have been identified as potent antibacterial agents against resistant strains of Staphylococcus aureus. This highlights their potential use in combating antibiotic-resistant bacterial infections (Shroff et al., 2022).
Antioxidant Properties
- Studies have focused on the antioxidant properties of piperazine derivatives, indicating their potential in treating oxidative stress-related diseases. The ability of these compounds to scavenge free radicals suggests their utility in developing treatments for conditions associated with oxidative damage (Jin et al., 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-19(2,25)9-8-15-6-5-7-16(14-15)17(23)21-10-12-22(13-11-21)18(24)20(3)4/h5-7,14,25H,8-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAQLILKDMXPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5565289.png)

![methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5565305.png)


![1-(3-fluorobenzyl)-6-oxo-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5565323.png)
![2-(2-phenylethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5565325.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565336.png)
![5-phenyl-2-[3-(trifluoromethyl)benzyl]-2H-tetrazole](/img/structure/B5565337.png)

![N-(2,4-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5565359.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5565366.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5565373.png)
![1-(3-biphenylyl)-5-methyl-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5565377.png)